Amino-(2,3-dichloro-phenyl)-acetic acid
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Description
“Amino-(2,3-dichloro-phenyl)-acetic acid” is a chemical compound with the molecular formula C9H9Cl2NO2 . It has a molecular weight of 234.08 . The compound is also known as “2-AMINO-3-(2,3-DICHLORO-PHENYL)-PROPIONIC ACID” and has a CAS number of 110300-04-4 .
Physical And Chemical Properties Analysis
“Amino-(2,3-dichloro-phenyl)-acetic acid” has a melting point of 238-240 °C and a predicted boiling point of 370.6±42.0 °C . Its predicted density is 1.450±0.06 g/cm3 . The compound is predicted to have a pKa of 2.12±0.15 .Scientific Research Applications
Anticancer Agent Design
The pharmacophore hybridization approach is a significant method in medicinal chemistry for designing anticancer agents. Amino-(2,3-dichloro-phenyl)-acetic acid derivatives can be used to create hybrid molecules with potential anticancer properties. These derivatives can act as high-affinity ligands to cancer targets and help overcome multidrug resistance issues .
Synthesis of Benzamide Derivatives
Benzamide derivatives have various applications, including biological activities like antitumoral and anticonvulsive effects. Amino-(2,3-dichloro-phenyl)-acetic acid can be used to synthesize dichlorobenzamide derivatives, which are important in the development of new pharmaceuticals .
Development of Small Molecule Therapeutics
Small molecules containing substituted pyrazoline and 1,3,4-thiadiazole scaffolds are important in drug design, particularly as anticancer drugs. Amino-(2,3-dichloro-phenyl)-acetic acid can be part of the synthesis process for these small molecule therapeutics, contributing to the fight against cancer .
properties
IUPAC Name |
2-amino-2-(2,3-dichlorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIILIFHAKJGBSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378230 |
Source
|
Record name | amino(2,3-dichlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-(2,3-dichloro-phenyl)-acetic acid | |
CAS RN |
318270-11-0 |
Source
|
Record name | α-Amino-2,3-dichlorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318270-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | amino(2,3-dichlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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